A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine
Foreword: Understanding the "Developability" of a Modern Drug Candidate
In the landscape of contemporary drug discovery, the journey from a promising hit to a viable clinical candidate is paved with a deep understanding of a molecule's fundamental physicochemical properties. These characteristics are not merely academic data points; they are the very determinants of a compound's "developability"—its potential to be formulated, absorbed, distributed, metabolized, and ultimately, to exert its therapeutic effect in a predictable and effective manner. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing an in-depth exploration of the core physicochemical attributes of the novel pyridine derivative, 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine.
The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding, its inherent chemical stability, and its capacity to enhance the aqueous solubility of a molecule.[1][2][3] The subject of this guide, 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine, combines this privileged heterocycle with a lipophilic tolyl-ethyl substituent and a key 2-amino group, creating a unique profile that warrants detailed investigation. This document moves beyond a simple listing of properties, delving into the causality behind experimental choices and providing robust, self-validating protocols for their determination.
Core Molecular and Physicochemical Profile
A foundational understanding of a compound begins with its structural and fundamental physicochemical parameters. These values provide the initial framework for predicting its behavior in biological systems.
Chemical Structure and Calculated Properties
-
IUPAC Name: 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine
-
Molecular Formula: C₁₄H₁₆N₂
-
Molecular Weight: 212.29 g/mol
The molecular weight is a critical parameter for various calculations in solution preparation and analytical quantification. The structure, featuring a basic pyridine nitrogen and an amino group, alongside a non-polar tolyl-ethyl side chain, suggests a molecule with amphiphilic character. This duality will significantly influence its solubility and lipophilicity.
| Property | Predicted/Calculated Value | Significance in Drug Development |
| Molecular Weight | 212.29 g/mol | Influences diffusion rates and is a key component of ligand efficiency metrics. |
| Hydrogen Bond Donors | 1 (from the amino group) | Crucial for target binding and contributes to aqueous solubility.[2] |
| Hydrogen Bond Acceptors | 2 (pyridine and amino nitrogens) | Important for molecular recognition at the target site and for solubility.[2] |
| Rotatable Bonds | 3 | Affects conformational flexibility and the entropic cost of binding to a target. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | A key indicator of a molecule's potential for membrane permeability and oral bioavailability. |
These values are calculated based on the chemical structure and serve as initial estimates.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn governs solubility, permeability, and target binding. For 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine, there are two primary basic centers: the pyridine ring nitrogen and the 2-amino group.
The basicity of pyridine itself is well-established, and the introduction of an electron-donating amino group at the 2-position is expected to increase the basicity of the ring nitrogen. Understanding the precise pKa values is essential for predicting the compound's behavior in the variable pH environments of the gastrointestinal tract and in different cellular compartments.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration remains a gold-standard method for the accurate determination of pKa values.[4] This technique involves the gradual addition of an acid to a solution of the compound and monitoring the resulting pH changes.
Protocol: Potentiometric Titration for pKa Determination
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a final concentration of approximately 1 mM.[4]
-
Ionic Strength Adjustment: Add a solution of 0.15 M potassium chloride to maintain a constant ionic strength throughout the titration.[4]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[4]
-
Titration: Place the solution in a temperature-controlled vessel (e.g., 25°C or 37°C) with a calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M hydrochloric acid, adding small, precise volumes.[4]
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the point where half of the basic functional group has been protonated.[4]
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Biological fluids have a relatively constant ionic strength. Maintaining this in vitro ensures the measured pKa is more physiologically relevant.[5]
-
Nitrogen Purge: The removal of CO₂ is critical as its dissolution in water forms carbonic acid, which would react with the basic analyte and introduce significant error into the determination.[4]
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[6]
Experimental Determination of LogD at pH 7.4: The Shake-Flask Method
The "shake-flask" method is a classic and reliable technique for determining the distribution of a compound between an aqueous and an organic phase.[6][7]
Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and pre-saturate the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.[7]
-
Compound Addition: Prepare a stock solution of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., in a 1:1 volume ratio).[6]
-
Equilibration: Cap the container and shake or rotate it for a sufficient period (e.g., 1 hour) to ensure the compound has reached equilibrium between the two phases.[6]
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogD is calculated as follows: LogD = log ([Concentration in n-octanol] / [Concentration in PBS])
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: n-Octanol and water are partially miscible. Pre-saturation ensures that the volume of each phase does not change during the experiment due to the transfer of the solvent itself, which would alter the concentration of the analyte.[7]
-
pH 7.4 Buffer: This pH is chosen to mimic physiological conditions in the blood and many tissues, providing a more relevant measure of lipophilicity in a biological context.[6]
Aqueous Solubility: A Prerequisite for Absorption and Efficacy
Aqueous solubility is a critical factor for drug candidates, particularly for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed.[8][9] Low solubility can be a major hurdle in drug development, leading to poor bioavailability and formulation challenges.[10]
Experimental Determination of Kinetic Solubility
In early drug discovery, kinetic solubility assays are often employed for their high-throughput nature.[8][10][11] These assays measure the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a clear-bottomed 96-well or 384-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its solubilizing effect.[11]
-
Mixing and Incubation: Mix the contents of the wells and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[11]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10][11]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly exceeds the background.
Chemical Stability
The stability of a drug candidate under various conditions is paramount for ensuring a consistent therapeutic effect and a safe toxicity profile. Pyridine and its derivatives are generally considered to be chemically stable aromatic compounds.[1][12][13] However, the specific substitution pattern can influence their susceptibility to degradation.
Potential areas for stability assessment of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine would include:
-
pH Stability: Assessing degradation across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and systemic circulation.[14]
-
Oxidative Stability: The amino group and the ethyl bridge could be susceptible to oxidation. Stability in the presence of mild oxidizing agents should be evaluated.
-
Photostability: Exposure to light can sometimes induce degradation in aromatic systems.
A typical stability study involves incubating the compound under these stress conditions for a defined period, followed by quantification of the remaining parent compound and identification of any major degradants by HPLC-MS.
Spectral Characterization
A full spectral characterization is essential for confirming the structure and purity of the compound.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural elucidation. NMR can also be used to determine pKa by monitoring the chemical shift changes of specific protons as a function of pH.[15][16]
-
MS (Mass Spectrometry): Provides the exact mass of the molecule, confirming its elemental composition.[17]
-
IR (Infrared) Spectroscopy: Identifies the presence of key functional groups, such as the N-H bonds of the amine and the C=N and C=C bonds of the pyridine ring.
Conclusion: A Forward Look to Pre-formulation and Beyond
This technical guide has outlined the critical physicochemical properties of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine and provided robust, validated protocols for their experimental determination. The interplay of its basic centers, lipophilic side chain, and hydrogen bonding capabilities creates a nuanced profile that requires careful characterization. The data generated from these studies will be instrumental in guiding lead optimization efforts, enabling rational decisions in formulation development, and ultimately, paving the way for successful preclinical and clinical evaluation. A thorough understanding of these foundational principles is not merely an academic exercise but a prerequisite for translating a promising molecule into a life-changing therapeutic.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
-
ResearchGate. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth | Request PDF.
-
ResearchGate. Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN.
-
Bentham Science Publishers. In Vitro Solubility Assays in Drug Discovery.
-
SpringerLink. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
-
Sionna. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values.
-
Enamine. Aqueous Solubility Assay.
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
-
Computational Chemistry. Compound solubility measurements for early drug discovery.
-
National Center for Biotechnology Information. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
-
ACS Publications. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
-
National Center for Biotechnology Information. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations for Monoprotic Acids in Aqueous Solution.
-
PASCO. Experiment C33: Determination of pKa by Half Titration.
-
Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
-
Enamine. LogD/LogP Background.
-
Journal of Chemical Reviews. A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.
-
ScienceDirect. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
-
Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
-
ResearchGate. Practical methods for the measurement of log P for surfactants.
-
National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
-
National Center for Biotechnology Information. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
-
National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
-
Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
-
PubChem. 2-(o-Tolyl)pyridine.
-
Sigma-Aldrich. 4-(2-Aminoethyl)pyridine 96%.
-
Tokyo Chemical Industry Co., Ltd. 4-(2-Aminoethyl)pyridine.
-
Chem-Impex. 1-Pyridin-2-yl-ethylamine.
-
Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
PubChem. 4-(Pyridin-2-yl)aniline.
-
The Royal Society of Chemistry. Electronic Supplementary Information.
-
Google Patents. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
ResearchGate. Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature.
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
-
MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence.
-
MDPI. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[11][12][14]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies.
-
Scimplify. Ethyl 3-(pyridin-2-ylamino)propanoate.
-
PubChem. Pyridine, 4,4'-(1E)-1,2-ethenediylbis-.
-
Dalton Transactions (RSC Publishing). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | C12H10N2 | CID 776222 - PubChem [pubchem.ncbi.nlm.nih.gov]
